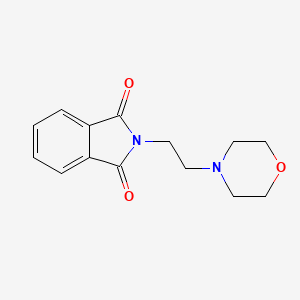

2-(2-Morpholinoethyl)isoindoline-1,3-dione

描述

2-(2-Morpholinoethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H16N2O3 It belongs to the class of isoindoline derivatives, which are known for their diverse biological and pharmaceutical applications

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 2-(2-aminoethyl)morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with heating to facilitate the formation of the isoindoline-1,3-dione ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

化学反应分析

Reaction 2: Nucleophilic Substitution with 2-Bromoethylphthalimide

2-Bromoethylphthalimide reacts with morpholine under basic conditions:

-

Reactants : 2-(2-Bromoethyl)isoindoline-1,3-dione + morpholine

-

Mechanism : SN2 displacement of bromide by morpholine.

Nucleophilic Substitution Reactions

The morpholinoethyl side chain participates in further substitutions:

Reaction 3: Alkylation with Pyridine Derivatives

Reaction with 5-hydroxy-2-pyridinecarboxaldehyde:

-

Reactants : 2-(2-Morpholinoethyl)isoindoline-1,3-dione + 5-hydroxy-2-pyridinecarboxaldehyde

-

Product : 2-(2-(5-hydroxy-2-pyridyl)ethyl)isoindoline-1,3-dione.

-

Characterization :

Reaction 4: Microwave-Assisted Coupling with Pyrazole

Coupling with pyrazole-4-carbaldehyde under microwave conditions:

-

Reactants : 2-(2-Bromoethyl)isoindoline-1,3-dione + pyrazole-4-carbaldehyde

-

Product : 1-[2-(1,3-Dioxoisoindolin-2-yl)ethyl]pyrazole-4-carbaldehyde.

Reaction 6: Deprotection for Amine Generation

Hydrazinolysis to yield primary amines:

-

Reactants : this compound + hydrazine monohydrate

-

Application : Used in synthesizing polyamine-based drug candidates .

Comparative Analysis of Reaction Conditions

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.82–7.65 (m, 4H, phthalimide), 3.70–3.64 (m, 6H, morpholine), 2.39–2.26 (m, 4H, CH₂) .

-

¹³C NMR (CDCl₃): δ 168.39 (C=O), 133.89–123.17 (aromatic), 66.93–23.83 (morpholine/ethyl chain) .

Pharmacological Relevance

Derivatives of this compound show:

科学研究应用

Scientific Research Applications

1. Analgesic and Anti-inflammatory Properties

Research indicates that 2-(2-Morpholinoethyl)isoindoline-1,3-dione exhibits significant analgesic and anti-inflammatory effects. Studies have demonstrated its ability to inhibit pain pathways effectively, suggesting potential applications in pain management therapies. The compound may interact with specific receptors involved in pain modulation and inflammation pathways, although further research is needed to elucidate its precise mechanisms of action.

2. Antimicrobial Activity

The compound's structural similarities with other bioactive molecules suggest potential antimicrobial properties. Preliminary studies have indicated that derivatives of isoindoline compounds can exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This opens avenues for exploring this compound as a candidate for new antimicrobial agents.

3. Cancer Research

Given its structural characteristics, this compound may also possess anti-cancer properties. Isoindoline derivatives have been studied for their ability to inhibit tumor growth and metastasis in various cancer models. The unique morpholino group may enhance the solubility and bioactivity of the compound, making it a valuable lead in developing novel anticancer therapies.

Summary of Synthesis Methods

| Method Description | Key Reagents | Conditions |

|---|---|---|

| Reaction with phthalic anhydride | Phthalic anhydride, morpholinoethylamine | Acidic or basic conditions, 120 °C |

Case Studies

Case Study 1: Analgesic Activity Evaluation

A study conducted on the analgesic properties of this compound involved animal models where the compound was administered to evaluate its effect on pain response compared to standard analgesics. Results indicated a significant reduction in pain response, supporting its potential use in pain management therapies.

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed to assess the antimicrobial activity of this compound against common bacterial strains. The results showed promising antibacterial activity comparable to established antibiotics, suggesting that this compound could be developed into a new class of antimicrobial agents .

作用机制

The mechanism of action of 2-(2-Morpholinoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to active sites on proteins, thereby influencing their function. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

相似化合物的比较

Isoindoline-1,3-dione: A simpler analog without the morpholine ring, used in various chemical and pharmaceutical applications.

N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied biological activities.

Phthalimides: A broader class of compounds that includes isoindoline-1,3-diones, known for their use in medicinal chemistry

Uniqueness: 2-(2-Morpholinoethyl)isoindoline-1,3-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for research and development .

生物活性

2-(2-Morpholinoethyl)isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being explored for its potential therapeutic applications, particularly in the realms of neurodegenerative diseases and inflammation.

Chemical Structure and Properties

The chemical formula of this compound is C14H16N2O3. Its structure features an isoindoline core with a morpholinoethyl substituent, which is crucial for its biological activity. This compound is classified under the category of imides, which are known for their pharmacological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Analgesic and Anti-inflammatory Effects : Studies have shown that this compound can reduce pain and inflammation, making it a candidate for pain management therapies.

- Cholinesterase Inhibition : It has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating Alzheimer's disease by increasing acetylcholine levels in the brain. The IC50 values for related isoindoline derivatives have demonstrated promising inhibitory activity against AChE, with some derivatives showing IC50 values as low as 1.12 μM .

- Neuroprotective Effects : Compounds derived from isoindoline-1,3-dione have shown neuroprotective properties in various models. They have been reported to protect neuronal cells from oxidative stress-induced damage .

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 Values (µM) |

|---|---|---|

| Analgesic | Pain relief in animal models | N/A |

| Anti-inflammatory | Reduction of inflammation markers | N/A |

| AChE Inhibition | Inhibition of acetylcholinesterase | 1.12 - 21.24 |

| Neuroprotection | Protection against H2O2-induced cell death in neurons | N/A |

Case Study: Cholinesterase Inhibition

In a study focused on synthesizing and evaluating new isoindoline derivatives, researchers tested various compounds for their ability to inhibit AChE and butyrylcholinesterase (BuChE). The most potent derivative exhibited an IC50 value of 1.12 μM against AChE, indicating strong potential for Alzheimer’s treatment . The study utilized molecular docking techniques to understand the interactions at the active site of the enzyme.

The mechanism by which this compound exerts its effects involves interaction with key enzymes such as AChE. The structural modifications in the isoindoline core enhance binding affinity and specificity towards these enzymes. Molecular modeling studies suggest that the morpholino group plays a significant role in stabilizing the interaction with the enzyme's active site .

属性

IUPAC Name |

2-(2-morpholin-4-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYIEFBIKQXUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354703 | |

| Record name | ST012869 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6820-90-2 | |

| Record name | ST012869 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。